molecular formula C7H12O3 B14241692 [(Pent-2-en-1-yl)oxy]acetic acid CAS No. 189690-74-2

[(Pent-2-en-1-yl)oxy]acetic acid

Cat. No.: B14241692
CAS No.: 189690-74-2
M. Wt: 144.17 g/mol
InChI Key: AQTZUPUKNXTLAH-UHFFFAOYSA-N
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Description

[(Pent-2-en-1-yl)oxy]acetic acid is an organic compound with the molecular formula C7H12O3 It is characterized by the presence of a pent-2-en-1-yl group attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Pent-2-en-1-yl)oxy]acetic acid can be achieved through several methods. One common approach involves the reaction of pent-2-en-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of pent-2-en-1-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of catalysts and advanced reaction techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(Pent-2-en-1-yl)oxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkage can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Halogenated derivatives, substituted ethers

Scientific Research Applications

[(Pent-2-en-1-yl)oxy]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of [(Pent-2-en-1-yl)oxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(Pent-2-en-1-yl)oxy]propanoic acid
  • [(Pent-2-en-1-yl)oxy]butanoic acid
  • [(Pent-2-en-1-yl)oxy]pentanoic acid

Uniqueness

[(Pent-2-en-1-yl)oxy]acetic acid is unique due to its specific structural features, such as the ether linkage and the presence of the pent-2-en-1-yl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity and versatility in chemical reactions further enhance its utility in scientific research and industrial processes.

Properties

CAS No.

189690-74-2

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-pent-2-enoxyacetic acid

InChI

InChI=1S/C7H12O3/c1-2-3-4-5-10-6-7(8)9/h3-4H,2,5-6H2,1H3,(H,8,9)

InChI Key

AQTZUPUKNXTLAH-UHFFFAOYSA-N

Canonical SMILES

CCC=CCOCC(=O)O

Origin of Product

United States

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